An In-Depth Technical Guide to Ethyl 2-benzamido-2-cyanoacetate: Structure, Properties, and Synthetic Insights for Drug Development
An In-Depth Technical Guide to Ethyl 2-benzamido-2-cyanoacetate: Structure, Properties, and Synthetic Insights for Drug Development
For distribution to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of Ethyl 2-benzamido-2-cyanoacetate, a molecule of interest in medicinal chemistry. We will delve into its chemical architecture, predict its physicochemical properties, and propose a viable synthetic pathway. Furthermore, we will explore its potential applications as a versatile building block in the synthesis of heterocyclic compounds and other pharmacologically active agents.
Introduction: The Chemical Potential of a Multifunctional Scaffold
Ethyl 2-benzamido-2-cyanoacetate (CAS No. 55828-02-9) is a derivative of the widely utilized synthetic intermediate, ethyl cyanoacetate.[1] By incorporating a benzamido group, this molecule gains an additional layer of structural complexity and functionality, making it a promising candidate for the synthesis of novel therapeutic agents. The benzamide moiety is a common feature in many approved drugs, contributing to their pharmacological activity. The combination of the reactive cyano and ester groups with the benzamido functionality within a single, relatively small molecule presents a unique opportunity for the construction of diverse and complex molecular architectures. While specific literature on Ethyl 2-benzamido-2-cyanoacetate is limited, its structural components suggest significant potential as a precursor in drug discovery programs, particularly in the synthesis of heterocyclic compounds.[2]
Chemical Structure and Nomenclature
The chemical structure of Ethyl 2-benzamido-2-cyanoacetate features a central alpha-carbon substituted with a benzamido group (-NHC(O)Ph), a cyano group (-CN), an ethoxycarbonyl group (-C(O)OCH₂CH₃), and a hydrogen atom.
IUPAC Name: ethyl 2-benzamido-2-cyanoacetate[3]
Molecular Formula: C₁₂H₁₂N₂O₃
Molecular Weight: 232.24 g/mol
CAS Number: 55828-02-9[3]
Caption: Chemical structure of Ethyl 2-benzamido-2-cyanoacetate.
Physicochemical and Spectroscopic Properties (Predicted)
| Property | Predicted Value/Information | Basis for Prediction |
| Appearance | White to off-white crystalline solid.[3] | Similar N-acylated amino acid esters are typically solids at room temperature. |
| Melting Point | Likely in the range of 100-150 °C. | Introduction of the rigid benzamido group would significantly increase the melting point compared to its precursor, ethyl 2-amino-2-cyanoacetate. |
| Solubility | Soluble in polar organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents and water. | The ester and amide functionalities suggest solubility in moderately polar organic solvents. |
| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), a singlet for the alpha-proton, and multiplets for the aromatic protons of the benzoyl group, as well as a broad singlet for the amide proton. | Based on standard chemical shifts for similar functional groups. |
| ¹³C NMR | Expected signals for the carbonyl carbons of the ester and amide, the cyano carbon, the alpha-carbon, the carbons of the ethyl group, and the aromatic carbons. | Based on standard chemical shifts for similar functional groups. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amide), C=O stretching (ester and amide), C≡N stretching (nitrile), and aromatic C-H and C=C stretching. | Functional group analysis. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 232.24. Fragmentation patterns would likely involve loss of the ethoxy group, the ethoxycarbonyl group, and cleavage of the amide bond. | Based on the molecular weight and common fragmentation pathways. |
Synthesis and Reactivity
A plausible and efficient synthesis of Ethyl 2-benzamido-2-cyanoacetate would involve the N-benzoylation of a suitable precursor, ethyl 2-amino-2-cyanoacetate. This precursor itself can be synthesized from ethyl cyanoacetate.
Proposed Synthetic Pathway
The proposed two-step synthesis starts from the readily available ethyl cyanoacetate.
Caption: Proposed two-step synthesis of Ethyl 2-benzamido-2-cyanoacetate.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a suggested procedure based on standard organic chemistry transformations and has not been experimentally validated for this specific compound. Appropriate safety precautions should be taken, and the reaction should be performed by a trained chemist.
Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate
This step can be achieved through various methods, including the Strecker synthesis or by direct amination of a halogenated precursor. A common method involves the reaction of ethyl bromocyanoacetate with an ammonia source.[4]
Step 2: N-Benzoylation of Ethyl 2-amino-2-cyanoacetate to yield Ethyl 2-benzamido-2-cyanoacetate
This is a standard Schotten-Baumann reaction.
-
Reagents and Equipment:
-
Ethyl 2-amino-2-cyanoacetate
-
Benzoyl chloride
-
A suitable base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate)
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
-
-
Procedure:
-
Dissolve Ethyl 2-amino-2-cyanoacetate (1.0 eq.) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1-1.5 eq.) to the solution and cool the mixture in an ice bath with stirring.
-
Slowly add benzoyl chloride (1.05 eq.) dropwise to the cooled solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any unreacted benzoyl chloride. This typically involves washing with a dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Ethyl 2-benzamido-2-cyanoacetate.
-
Reactivity Profile
The reactivity of Ethyl 2-benzamido-2-cyanoacetate is dictated by its three key functional groups:
-
The α-proton: The proton on the carbon bearing the cyano and ester groups is acidic and can be removed by a suitable base. This allows for the molecule to act as a nucleophile in alkylation and condensation reactions.
-
The Cyano and Ester Groups: These groups are susceptible to nucleophilic attack. For instance, they can be hydrolyzed under acidic or basic conditions. The cyano group can also be reduced to an amine or participate in cycloaddition reactions.
-
The Benzamido Group: The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The aromatic ring can undergo electrophilic aromatic substitution reactions.
Applications in Drug Development
The true value of Ethyl 2-benzamido-2-cyanoacetate lies in its potential as a versatile intermediate for the synthesis of pharmacologically active molecules. The presence of multiple reactive sites allows for its elaboration into a wide array of complex structures, particularly heterocycles, which are a cornerstone of modern medicinal chemistry.[2]
Precursor for Heterocyclic Synthesis
Ethyl 2-benzamido-2-cyanoacetate is an ideal starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles. The active methylene proton, in conjunction with the cyano and ester functionalities, can participate in a variety of cyclization reactions. For example, it can be envisioned as a key building block in the synthesis of substituted pyridines, pyrimidines, and thiazoles, many of which exhibit a broad range of biological activities.
A Scaffold for Bioactive Molecules
The benzamido group is a well-established pharmacophore found in a multitude of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. By incorporating this moiety into a reactive cyanoacetate backbone, Ethyl 2-benzamido-2-cyanoacetate provides a direct route to novel compounds that combine the desirable properties of both structural motifs. The term "healing drugs" found in a supplier's description suggests its potential role as an intermediate in the synthesis of compounds with therapeutic properties.[3]
Caption: Potential applications of Ethyl 2-benzamido-2-cyanoacetate in drug discovery.
Safety and Handling
As with any chemical reagent, Ethyl 2-benzamido-2-cyanoacetate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data is not available, compounds containing cyano groups should be handled with care to avoid ingestion, inhalation, and skin contact.
Conclusion
Ethyl 2-benzamido-2-cyanoacetate represents a promising yet underexplored building block for medicinal chemistry and drug development. Its unique combination of a benzamido group with the reactive cyanoacetate moiety offers a versatile platform for the synthesis of a wide range of complex and potentially bioactive molecules. While the currently available data on this specific compound is limited, its structural features and the established importance of its constituent functional groups in pharmacology strongly suggest its utility. Further research into the synthesis, reactivity, and applications of Ethyl 2-benzamido-2-cyanoacetate is warranted and holds the potential to unlock new avenues in the quest for novel therapeutic agents.
References
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved February 24, 2026, from [Link]1]
-
LookChem. (n.d.). 2-benzoylamino-2-cyanoacetic acid ethyl ester CAS NO.55828-02-9. Retrieved February 24, 2026, from [Link]3]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]5]
-
PubChem. (n.d.). Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate. Retrieved February 24, 2026, from [Link].
-
Ainscow, B. E., et al. (2014). Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction. Journal of Sulfur Chemistry, 35(5), 553-561. [Link]4]
Sources
- 1. Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate | C13H14N2O4 | CID 9943163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchgate.net [researchgate.net]
